molecular formula C10H15NO3 B13909163 3-(3,3-Dimethoxycyclopentyl)-3-oxopropanenitrile

3-(3,3-Dimethoxycyclopentyl)-3-oxopropanenitrile

Cat. No.: B13909163
M. Wt: 197.23 g/mol
InChI Key: ITIMXDXLMZTDMV-UHFFFAOYSA-N
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Description

3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile is an organic compound with the molecular formula C10H15NO3. It is a derivative of cyclopentane, featuring a nitrile group and a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclopentanone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes, altering their activity. The ketone group can participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxycyclopentanone: A precursor in the synthesis of 3-(3,3-dimethoxycyclopentyl)-3-oxo-propanenitrile.

    Cyclopentanone: The parent compound from which 3,3-dimethoxycyclopentanone is derived.

    Malononitrile: A key reagent in the synthesis of the target compound.

Uniqueness

3-(3,3-Dimethoxycyclopentyl)-3-oxo-propanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

3-(3,3-dimethoxycyclopentyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H15NO3/c1-13-10(14-2)5-3-8(7-10)9(12)4-6-11/h8H,3-5,7H2,1-2H3

InChI Key

ITIMXDXLMZTDMV-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(C1)C(=O)CC#N)OC

Origin of Product

United States

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